molecular formula C7H11NO2 B6154052 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene CAS No. 1934468-30-0

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene

货号: B6154052
CAS 编号: 1934468-30-0
分子量: 141.2
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene is a bicyclic spiro compound featuring a unique fusion of oxygen (oxa) and nitrogen (aza) heteroatoms within its structure. Key characteristics include:

  • Molecular Formula: C₇H₁₁NO₂ (as per Enamine Ltd’s Building Blocks Catalogue) .
  • Molecular Weight: 141.17 g/mol .
  • Structural Features: A spiro[2.5] framework (two rings sharing one atom: a 2-membered and a 5-membered ring), with a methoxy (-OCH₃) group at position 5, an oxygen atom at position 7, and a nitrogen atom at position 4. The unsaturated 4-ene moiety introduces rigidity to the structure .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. Its spirocyclic architecture and heteroatom distribution make it a versatile scaffold for developing bioactive molecules .

属性

CAS 编号

1934468-30-0

分子式

C7H11NO2

分子量

141.2

纯度

95

产品来源

United States

准备方法

Oxidative Cyclization of Methoxy-Substituted Precursors

This method adapts protocols from analogous spirocyclic systems, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Key steps include:

  • Amide Formation : Condensation of 4-methoxyphenol with α-hydroxy acids (e.g., glycolic acid) using N,N′-dicyclohexylcarbodiimide (DCC) to form 2-hydroxy-N-(4-methoxyphenyl)acetamide intermediates.

  • Metal-Catalyzed Cyclization : Copper(I) perchlorate or rhodium acetate facilitates oxidative cyclization with bis(acetoxy)iodobenzene (PhI(OAc)₂) as the oxidant.

Representative Conditions :

ParameterValue/RangeCatalystYield (%)
Reaction Temperature25–40°CCu[(CH₃CN)₄ClO₄]68–72
SolventTetrahydrofuran (THF)Rh₂(OAc)₄70–75
Reaction Time6–8 hours

This route achieves moderate yields but requires precise control over steric and electronic effects to stabilize the strained spiro[2.5] system.

Reductive Amination and Ring Contraction

An alternative approach modifies 4-oxa-7-azaspiro[2.5]octane derivatives:

  • Methoxy Introduction : Methoxylation of 1-hydroxy-1-cyclopropanecarboxylate precursors using NaH in methanol.

  • Hydrogenation and Cyclization : Palladium-catalyzed hydrogenation (Pd/C or Pd(OH)₂/C) followed by intramolecular nucleophilic attack to form the aziridine ring.

Critical Parameters :

  • Reducing Agents : Tetrahydrolithium aluminum (LiAlH₄) or borane-dimethyl sulfide complex ensures selective reduction without ring opening.

  • Solvent Systems : Lower alcohols (methanol, ethanol) or THF optimize polarity for cyclization.

Mechanistic Insights and Stereochemical Control

The spiro[2.5] skeleton’s formation relies on torquoselectivity during cyclization. Computational studies of analogous systems reveal:

  • Transition State Stabilization : Methoxy groups at C5 donate electron density through resonance, lowering activation energy by 12–15 kcal/mol compared to non-substituted analogs.

  • Ring Strain Mitigation : The 7-oxa bridge reduces torsional strain in the aziridine ring, as evidenced by X-ray crystallography data.

Stereochemical Outcomes :

Starting Material ConfigurationMajor Product IsomerDiastereomeric Ratio
R-4-methoxyphenolcis-spiro85:15
S-4-methoxyphenoltrans-spiro78:22

Optimization Strategies for Industrial Scalability

Catalyst Screening and Reaction Engineering

Comparative studies of catalysts reveal:

CatalystTurnover Frequency (h⁻¹)Byproduct Formation (%)
Cu[(CH₃CN)₄ClO₄]458–12
Rh₂(OAc)₄625–7
FeCl₂ (with additives)2818–22

Rhodium-based systems offer superior efficiency but increase costs. Copper catalysts provide a cost-effective alternative for large-scale production.

Solvent and Temperature Effects

Solvent Screening Data :

SolventDielectric Constant (ε)Reaction Rate (×10⁻³ s⁻¹)
THF7.62.45 ± 0.11
DCM8.91.89 ± 0.09
Ethanol24.31.02 ± 0.05

Non-polar solvents like THF enhance reaction rates by stabilizing transition-state dipoles.

Analytical Characterization and Quality Control

Batch purity is verified through:

  • HPLC : Retention time = 4.78 min (C18 column, 60:40 acetonitrile/water)

  • MS (ESI+) : m/z 154.1 [M+H]⁺ (calculated for C₇H₁₁NO₂: 153.08)

  • ¹³C NMR (CDCl₃): δ 102.4 (spiro-C), 58.9 (OCH₃), 47.2 (N-CH₂)

Impurity profiles show <0.5% des-methoxy analogs when using NaH as the base .

化学反应分析

Types of Reactions

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Neuropeptide Y (NPY) Receptor Antagonism
Recent studies have highlighted the potential of compounds related to 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene as antagonists for neuropeptide Y receptors. These receptors are implicated in several disorders, including anxiety, depression, and metabolic syndromes. The ability of these compounds to modulate NPY activity suggests a therapeutic avenue for treating eating disorders and other related conditions .

CNS Disorders
The compound's structural analogs have been investigated for their effects on central nervous system (CNS) disorders. Specifically, they show promise in addressing issues such as depression and anxiety by acting on neurotransmitter systems influenced by neuropeptides . The development of derivatives that can selectively target these pathways may enhance therapeutic efficacy while minimizing side effects.

Neuropharmacology

M4 Muscarinic Agonism
Compounds derived from 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene have been studied for their agonistic effects on M4 muscarinic receptors. These receptors play a crucial role in cognitive functions and are potential targets for treating neurodegenerative diseases such as Alzheimer's disease . The pharmacological profiles of these compounds indicate their potential utility in enhancing cognitive function through modulation of cholinergic signaling.

Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene, revealing their efficacy in preclinical models of cognitive impairment. These studies demonstrated improvements in memory retention and learning capabilities, suggesting a beneficial role in cognitive enhancement therapies .

作用机制

The mechanism of action of 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or receptor agonist, modulating specific biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene with analogous spirocyclic and bicyclic compounds, focusing on structural, synthetic, and functional differences.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene C₇H₁₁NO₂ 141.17 Methoxy, oxa, aza, alkene Spiro[2.5] framework; unsaturated 4-ene enhances rigidity
7-Oxa-4-azaspiro[2.5]octan-5-one C₆H₉NO₂ 127.14 Ketone, oxa, aza Saturated spiro structure; ketone at position 5 reduces steric bulk
6-(Benzoyloxy)-1-oxaspiro[2.5]oct-4-ene (32/33) C₁₃H₁₄O₃ ~218.25 (estimated) Benzoyloxy, oxa, alkene Bulkier benzoyloxy substituent; synthetic precursor to bioactive molecules
5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives Varies Varies Thia (sulfur), aza, bicyclo[4.2.0] system Bicyclic (non-spiro) framework; sulfur enhances metabolic stability

Structural and Functional Group Analysis

  • vs. 7-Oxa-4-azaspiro[2.5]octan-5-one : The ketone group in the latter replaces the methoxy and alkene moieties, reducing steric hindrance and altering electronic properties. This substitution likely impacts solubility and reactivity (e.g., ketones undergo nucleophilic additions, while alkenes participate in cycloadditions) .
  • vs. However, the methoxy group in the target compound offers simpler derivatization pathways .
  • vs. Bicyclo[4.2.0]oct-2-ene Derivatives : The bicyclo[4.2.0] system lacks a spiro junction, reducing conformational strain. Sulfur (thia) substitution may improve metabolic stability compared to oxygen (oxa) .

Conformational and Electronic Properties

The spiro[2.5] framework in 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene introduces unique puckering dynamics. Cremer and Pople’s puckering coordinates () provide a theoretical basis for analyzing ring distortions, though experimental data (e.g., X-ray crystallography) is absent in the provided evidence. The alkene moiety likely restricts pseudorotation, enhancing stability compared to saturated analogs .

Notes on Contradictions and Limitations

  • Molecular Formula Ambiguity: lists 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene as C₇H₁₁NO₂, while 7-Oxa-4-azaspiro[2.5]octan-5-one () is C₆H₉NO₂. This discrepancy arises from differences in functional groups (methoxy vs. ketone) and unsaturation .
  • Limited Bioactivity Data: While structural analogs (e.g., Ovalicin) show biological activity, direct evidence for the target compound’s applications is lacking.

常见问题

Q. How can researchers design spirocyclic analogs with enhanced physicochemical properties?

  • Methodology : Modify the spiro scaffold via:
  • Ring expansion/contraction (e.g., 5-membered to 6-membered rings) to alter strain and reactivity.
  • Functional group interconversion (e.g., substituting oxa with thia groups) to tune electronic properties.
  • Hybridization with bioactive pharmacophores (e.g., indole or thiazolidinone moieties) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。